Acetoacetate

Overview

Description

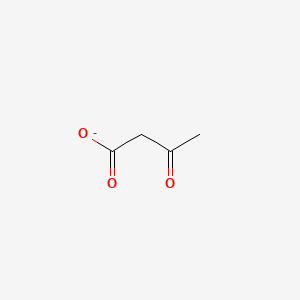

Acetoacetate is a 3-oxo monocarboxylic acid anion that is the conjugate base of acetoacetic acid, arising from deprotonation of the carboxy group. It has a role as a human metabolite. It derives from a butyrate. It is a conjugate base of an acetoacetic acid.

Q & A

Basic Research Questions

Q. How can NMR spectroscopy be utilized to analyze the tautomeric equilibrium of ethyl acetoacetate?

NMR spectroscopy is a critical tool for studying the keto-enol tautomerism of ethyl this compound. At room temperature, the compound exists in a dynamic equilibrium (~10% enol form). The α- and γ-protons in the keto form show distinct chemical shifts due to differing electronic environments, while the enol form exhibits resonances for hydroxyl and vinyl protons. Adding sodium acetate disrupts this equilibrium, enabling observation of exchange kinetics. Cooling slows exchange, revealing split resonances, while heating averages signals. This method allows quantification of tautomeric ratios and kinetic parameters .

Q. What statistical approaches are appropriate for analyzing longitudinal changes in this compound (AcAc) and β-hydroxybutyrate (β-HB) ratios in clinical studies?

Non-parametric tests like the Wilcoxon signed-rank test are recommended for paired comparisons of AcAc/β-HB ratios due to skewed distributions. For repeated measures, ANOVA or mixed-effects models account for intra-subject variability. Sample size calculations should prioritize effect sizes (e.g., 0.3 pH change with SD=0.45) and power (≥80%) at α=0.04. Shapiro-Wilk tests validate normality assumptions .

Q. How can researchers design a clinical study to assess this compound's role in mitigating methylglyoxal toxicity?

Use a prospective cohort design with controlled in vitro or animal models. Measure methylglyoxal and advanced glycation end-product (AGE) levels before and after this compound administration. Include kinetic assays to quantify reaction rates and LC-MS for metabolite profiling. Control for confounding factors like diet and co-administered antioxidants .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound's metabolic roles during Clostridium acetobutylicum fermentations?

this compound decarboxylates to acetone, but conflicting data arise from co-measurement of acetone and this compound. Separate quantification via enzymatic assays (e.g., this compound decarboxylase) or HPLC distinguishes contributions. Supplementation studies with labeled this compound (e.g., ¹³C) clarify metabolic fluxes. Monitor byproducts (e.g., acetic acid, acetoin) to identify competing pathways .

Q. How does this compound enhance myocardial sensitivity to β-adrenergic stimulation?

In ischemia-reperfusion models, this compound increases glutathione redox potential (GSH/GSSG) independently of the citrate cycle. Co-administration with isoproterenol synergistically elevates cAMP and NADPH/NADP+, amplifying contractile power. Use Langendorff-perfused heart setups to measure mechanical function and redox biomarkers. Validate via knockout models (e.g., glutathione peroxidase-deficient mice) .

Q. What molecular docking protocols optimize the study of this compound-polymer interactions for molecularly imprinted polymers (MIPs)?

Use AutoDock Vina to screen binding affinities between this compound and acrylamide-based polymers (PAM1–PAM5). Parameterize force fields for keto-enol tautomers. Validate docking poses with molecular dynamics (MD) simulations (≥100 ns) to assess stability. Compare with experimental binding data from isothermal titration calorimetry (ITC) .

Q. How does temperature affect the tautomeric equilibrium of ethyl this compound in non-aqueous solvents?

Variable-temperature NMR (VT-NMR) reveals minimal changes in keto-enol ratios up to 110°C, contrasting acetylacetone’s temperature-dependent equilibrium. Use Arrhenius plots to calculate activation energies for enolization. Solvent polarity (e.g., DMSO vs. chloroform) modulates hydrogen bonding, altering equilibrium positions .

Q. Methodological Guidelines

Q. How to synthesize cellulose this compound (CAA) for functional material design?

Esterify cellulose with tert-butyl this compound (t-BAA) or diketene in anhydrous DMSO. Catalyze with DMAP (4-dimethylaminopyridine) at 60°C for 24 hours. Confirm substitution degrees via FTIR (C=O at 1740 cm⁻¹) and ¹³C NMR. Reactive sites (methylene and carbonyl groups) enable further functionalization for drug delivery or catalysis .

Q. How to structure a PICOT research question for this compound’s therapeutic potential?

P opulation: Patients with diabetic complications; I ntervention: this compound supplementation; C omparison: Standard antioxidant therapy; O utcome: Reduction in AGE levels; T ime: 12 weeks. Example: "In diabetic patients (P), does this compound (I) reduce AGEs (O) compared to alpha-lipoic acid (C) over 12 weeks (T)?" .

Q. How to present NMR data on this compound tautomerism in a research paper?

Include tables listing chemical shifts (δ in ppm), coupling constants (J in Hz), and integration ratios. Label figures with temperature-dependent spectra and kinetic traces. Use SI for raw data and Gaussian fits. Adhere to journal guidelines for table formatting (Roman numerals, footnotes) and figure resolution (≥300 dpi) .

Properties

CAS No. |

141-81-1 |

|---|---|

Molecular Formula |

C4H5O3- |

Molecular Weight |

101.08 g/mol |

IUPAC Name |

3-oxobutanoate |

InChI |

InChI=1S/C4H6O3/c1-3(5)2-4(6)7/h2H2,1H3,(H,6,7)/p-1 |

InChI Key |

WDJHALXBUFZDSR-UHFFFAOYSA-M |

SMILES |

CC(=O)CC(=O)[O-] |

Canonical SMILES |

CC(=O)CC(=O)[O-] |

Synonyms |

3-ketobutyrate 3-oxobutyric acid acetoacetate acetoacetic acid acetoacetic acid, calcium salt acetoacetic acid, lithium salt acetoacetic acid, sodium salt oxobutyrate sodium acetoacetate |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.